Fmoc-D-Asn(Trt)-OH
Description
Theoretical Framework of Protected Amino Acids in Chemical Biology
In chemical biology, the synthesis of peptides with specific sequences is fundamental to understanding and manipulating biological processes. frontiersin.org Amino acids possess multiple reactive sites, including the α-amino group, the carboxylic acid group, and a variable side chain. frontiersin.org During peptide synthesis, it is crucial to selectively form amide bonds between the carboxyl group of one amino acid and the amino group of the next in a precise order. nih.gov
To achieve this, protecting groups are employed to temporarily block the reactive functional groups that are not intended to participate in the coupling reaction. routledge.com The α-amino group is temporarily protected, while the side chains of many amino acids require more "permanent" protecting groups that remain intact throughout the chain assembly and are only removed at the final stage. oup.com This strategy prevents unwanted side reactions, such as branching or polymerization, ensuring the integrity of the desired peptide sequence. lifetein.com The use of orthogonal protecting groups, which can be removed under different chemical conditions, is a key principle. altabioscience.com For instance, the Fmoc group is base-labile, while many side-chain protecting groups (like Trt) are acid-labile, allowing for selective deprotection. lifetein.com
Significance of D-Amino Acids in Peptide Design and Biological Activity
While proteins in most living organisms are constructed exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has profound implications for their biological activity and stability. psu.edu D-amino acids are found in some natural products, particularly from microorganisms. psu.edumdpi.com Their inclusion in peptide design is a powerful strategy to create novel therapeutics and research tools. chemicalbook.in
A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. mdpi.com These enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov By incorporating D-amino acids into a peptide sequence, the resulting structure becomes resistant to proteolytic degradation. mdpi.comnih.gov This enhanced stability increases the peptide's half-life in biological systems, allowing it to exert its therapeutic effect for a longer duration. lifetein.comfrontiersin.org Studies have demonstrated that even partial substitution with D-amino acids can significantly improve stability against enzymes like trypsin and plasma proteases. frontiersin.orgresearchgate.net For example, replacing a stretch of an unstructured peptide motif with D-amino acids can markedly increase its resistance to proteolysis. rsc.org
This conformational influence can have a significant impact on receptor binding and subsequent biological efficacy. In some cases, the presence of a D-amino acid is essential for high-affinity binding and activity. mdpi.com For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue; its all-L counterpart is inactive. mdpi.com Conversely, replacing a critical L-amino acid with a D-amino acid can also abolish activity, making D-amino acid scanning a useful tool for probing peptide-receptor interactions. researchgate.net Therefore, the strategic incorporation of D-amino acids is a key method for modulating the pharmacological properties of bioactive peptides. frontiersin.org
Enhancement of Proteolytic Stability in Peptide Constructs
Evolution and Prominence of Fmoc Solid-Phase Peptide Synthesis (SPPS)
The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield revolutionized the field, enabling the rapid and efficient creation of peptides. oup.com In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer support, which simplifies the purification process at each stage. lifetein.comiris-biotech.de
Introduced in the 1970s by Carpino and Han, the Fmoc protecting group became a cornerstone of modern SPPS. nih.govnih.gov The fundamental principle of Fmoc chemistry lies in its base-lability. altabioscience.com The Fmoc group is attached to the α-amino group of the incoming amino acid and is stable under the acidic and neutral conditions used during coupling and for side-chain protection. lifetein.com It is selectively removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the N-terminal amine for the next coupling cycle. lifetein.comaltabioscience.com This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. lifetein.com The Fmoc group's strong UV absorbance is also a practical advantage, as it allows for real-time monitoring of the deprotection step. altabioscience.comnih.gov
The primary alternative to Fmoc-SPPS is the older Boc (tert-butyloxycarbonyl)-based strategy. While both are effective, Fmoc chemistry offers several significant advantages that have led to its widespread adoption. nih.govecampus.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) lifetein.com | Boc (Acid-labile) americanpeptidesociety.org |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) altabioscience.com | Strong acid (e.g., neat TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) lifetein.com | Strong acid-labile (e.g., Bzl) lifetein.com |
| Final Cleavage | Mild acid (e.g., TFA cocktail) altabioscience.com | Harsh acid (e.g., liquid HF) lifetein.com |
| Orthogonality | High degree of orthogonality between Fmoc and acid-labile side-chain groups. altabioscience.comiris-biotech.de | Lower orthogonality, potential for side-chain deprotection during Boc removal. altabioscience.com |
| Compatibility | Suitable for sensitive modifications like phosphorylation and glycosylation. altabioscience.comnih.gov | Harsher conditions can degrade sensitive modifications. altabioscience.com |
| Automation | Easily automated due to milder reagents and UV monitoring. iris-biotech.denih.gov | Automation is more complex due to corrosive reagents like HF. lifetein.com |
The main advantage of the Fmoc strategy is the use of milder reaction conditions. altabioscience.com The repeated use of strong acid (trifluoroacetic acid, TFA) in the Boc strategy to remove the N-terminal protecting group can lead to the gradual degradation of the growing peptide chain and the premature cleavage of some side-chain protecting groups. nih.gov In contrast, the base-labile Fmoc group combined with acid-labile side-chain protecting groups provides a more orthogonal system, minimizing side reactions. altabioscience.comiris-biotech.de Furthermore, the final cleavage of the peptide from the resin in Fmoc-SPPS uses a TFA "cocktail," which is significantly less harsh and hazardous than the liquid hydrogen fluoride (B91410) (HF) often required in Boc synthesis. lifetein.comnih.gov These milder conditions make Fmoc-SPPS the method of choice for synthesizing long, complex, and modified peptides. nih.gov
Foundational Principles of Fmoc Chemistry
Structural and Chemical Rationale for Fmoc-D-Asn(Trt)-OH as a Building Block
The strategic design of this compound incorporates two critical protecting groups: the N-α-Fmoc group and the N-γ-Trityl group. This dual-protection scheme is fundamental to its efficacy as a building block in solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. altabioscience.compeptide.com The presence of these protecting groups ensures the selective formation of desired peptide bonds and prevents unwanted side reactions. altabioscience.com
Role of the N-α-Fmoc Protecting Group in Orthogonal Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the asparagine derivative. altabioscience.comacs.org Its primary role lies in the principle of orthogonality in peptide synthesis. altabioscience.compeptide.comiris-biotech.de Orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis. peptide.comiris-biotech.decsic.es
The Fmoc group is base-labile, meaning it can be readily cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). altabioscience.comug.edu.pl This is in stark contrast to the acid-labile side-chain protecting groups, such as the trityl group, which require strong acids for removal. altabioscience.compeptide.com This difference in chemical stability is the cornerstone of the Fmoc/tBu (tert-butyl) strategy in SPPS. csic.es After the coupling of an Fmoc-protected amino acid, the Fmoc group is removed to expose the free α-amino group, which can then participate in the next coupling reaction. altabioscience.comnih.gov This cycle of coupling and deprotection is repeated to elongate the peptide chain. thermofisher.com The mild conditions required for Fmoc removal preserve the integrity of the acid-sensitive side-chain protecting groups and the bond linking the peptide to the resin support, thereby ensuring high yield and purity of the final peptide. altabioscience.comnih.gov
Table 1: Comparison of Common N-α-Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage in Orthogonal Strategy |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) | Allows for selective deprotection without affecting acid-labile side-chain protecting groups. altabioscience.comug.edu.pl |
| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Not truly orthogonal with acid-labile side-chain protecting groups, as repeated acid treatment can lead to their partial cleavage. peptide.com |
Functional Importance of the N-γ-Trityl Side Chain Protection for Asparagine
The side chain of asparagine contains a primary amide group that is susceptible to undesirable side reactions during peptide synthesis. nih.govpeptide.com The triphenylmethyl (Trityl, Trt) group is employed as a permanent protecting group for this amide nitrogen, providing crucial stability and enhancing the compound's utility. advancedchemtech.com
A significant challenge during the activation of the carboxylic acid of asparagine for peptide bond formation is the dehydration of the side-chain amide to a nitrile. advancedchemtech.comnih.gov This side reaction is particularly prevalent when using carbodiimide-based coupling reagents. advancedchemtech.com The bulky trityl group sterically hinders the side-chain amide, effectively preventing this dehydration and the formation of nitrile-containing impurities. advancedchemtech.com Studies have shown that the use of Trt protection can reduce the formation of this byproduct to less than 1%, compared to 15-20% for unprotected asparagine analogues. This suppression of side reactions leads to the synthesis of significantly purer peptides. advancedchemtech.com
Table 2: Effect of Trityl Protection on Asparagine Side-Chain Dehydration
| Asparagine Derivative | Side-Chain Protection | Dehydration Byproduct Formation | Reference |
| Fmoc-Asn-OH | None | 15-20% | |
| Fmoc-Asn(Trt)-OH | Trityl (Trt) | <1% |
Another key advantage conferred by the trityl group is the enhanced solubility of the protected asparagine derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). advancedchemtech.compeptide.comadvancedchemtech.com Unprotected Fmoc-Asn-OH exhibits poor solubility in these solvents, which can complicate the coupling process and lead to incomplete reactions. advancedchemtech.compeptide.com The large, hydrophobic trityl group improves the solubility of this compound, ensuring efficient and complete coupling reactions during peptide synthesis. advancedchemtech.compeptide.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647445 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180570-71-2 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9EUZ5N47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Paradigms for the Incorporation of Fmoc D Asn Trt Oh in Peptide Synthesis
Fundamental Principles of Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Asn(Trt)-OH
N-α-Fmoc Deprotection
Selection of Amine Bases and Their Concentration Effects
The removal of the Fmoc group from the N-terminus of the peptide chain is typically achieved through base-induced β-elimination chempep.comaltabioscience.comtec5usa.comembrapa.brresearchgate.net. This process liberates dibenzofulvene, a reactive intermediate that needs to be scavenged to prevent unwanted side reactions, such as irreversible attachment to the peptide chain chempep.comacs.orgresearchgate.net. Secondary amines like piperidine (B6355638) and dipropylamine (B117675) are commonly employed as deprotection reagents.
Piperidine, often used at a concentration of 20% in dimethylformamide (DMF), is a well-established base for Fmoc removal and also acts as an efficient scavenger for dibenzofulvene chempep.comaltabioscience.comtec5usa.comembrapa.brresearchgate.netsigmaaldrich.comuci.eduambeed.comresearchgate.net. Dipropylamine (DPA) has emerged as a promising alternative, particularly for high-temperature SPPS, as it has been shown to significantly reduce aspartimide formation compared to piperidine researchgate.net. While piperidine is effective, concerns regarding its odor and potential for side reactions, such as aspartimide formation in specific sequences, have driven the exploration of alternatives acs.orgresearchgate.net. The concentration of the amine base directly influences the rate of Fmoc deprotection; higher concentrations generally lead to faster removal, but careful optimization is necessary to avoid potential side reactions like racemization, especially with sensitive amino acids chempep.com.
Monitoring Deprotection Progress via UV Spectroscopy
A significant advantage of the Fmoc strategy is the ability to monitor the progress of Fmoc deprotection using UV spectroscopy chempep.comtec5usa.comresearchgate.netnih.gov. The Fmoc group and its cleavage product, dibenzofulvene, possess strong UV chromophores. Upon removal of the Fmoc group, dibenzofulvene is released, which absorbs light maximally around 301 nm chempep.comresearchgate.net. By monitoring the absorbance at this wavelength, the completion of the Fmoc deprotection step can be reliably assessed before proceeding to the next coupling reaction. This real-time monitoring is crucial for ensuring efficient synthesis and is a key feature that facilitates the automation of peptide synthesizers tec5usa.comnih.gov.
N-γ-Trityl Side Chain Deprotection
The Trityl (Trt) group, attached to the amide nitrogen of asparagine, is a robust protecting group that remains stable under the basic conditions used for Fmoc removal. Its removal requires acidic conditions, typically performed at the end of the peptide synthesis during the final cleavage step.
Acidolytic Cleavage Conditions
The Trt group is labile under acidic conditions, with trifluoroacetic acid (TFA) being the most commonly used reagent for its cleavage sigmaaldrich.compeptide.comchemicalbook.comthermofisher.com. Typically, TFA concentrations ranging from 95% to 99% are employed, often in combination with scavengers, to cleave the peptide from the solid support and simultaneously remove acid-labile side-chain protecting groups sigmaaldrich.compeptide.comchemicalbook.comthermofisher.com. The reaction time for Trt deprotection with TFA is usually around 1-2 hours at room temperature peptide.comchemicalbook.com. However, it has been noted that N-terminal Asn(Trt) residues might require extended cleavage times for complete deprotection sigmaaldrich.compeptide.comthermofisher.com.
Role of Scavengers in Preventing Undesirable Side Reactions with Trityl Cations
During acidolytic cleavage, the removal of the Trt group generates a highly reactive trityl cation embrapa.brthermofisher.comissuu.com. This cation can alkylate electron-rich amino acid side chains, such as those of tryptophan, methionine, cysteine, or tyrosine, leading to undesired modifications and a decrease in peptide purity embrapa.brsigmaaldrich.comthermofisher.com. To mitigate these side reactions, scavengers are added to the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and ethanedithiol (EDT) sigmaaldrich.comthermofisher.comissuu.comunibe.ch. These scavengers effectively trap the reactive trityl cations, preventing them from reacting with the peptide chain and ensuring the integrity of the final product embrapa.brthermofisher.comissuu.com. The choice and concentration of scavengers are often dictated by the specific amino acid composition of the peptide being synthesized.
Advanced Synthetic Approaches and Automation
The advent of Fmoc-based SPPS has revolutionized peptide synthesis, enabling greater efficiency, milder conditions, and compatibility with automation.
Automated Solid-Phase Peptide Synthesis Protocols
This compound is readily integrated into automated SPPS protocols uci.eduambeed.comnih.govwhiterose.ac.ukresearchgate.net. Automated peptide synthesizers perform the repetitive cycles of Fmoc deprotection, amino acid coupling, and washing steps with high precision and reproducibility. The ability to monitor Fmoc deprotection via UV spectroscopy is a key feature that allows automated systems to control the synthesis cycle effectively tec5usa.comnih.gov. The use of Fmoc-protected amino acids, including this compound, simplifies the automation process by eliminating the need for harsh reagents like TFA during the synthetic cycles nih.gov. Automated synthesis significantly accelerates the production of peptides, making it feasible to synthesize large libraries of peptides for drug discovery and high-throughput screening nih.govwhiterose.ac.uk. The consistent quality and purity of this compound, often exceeding 99% purity, further contribute to its reliable performance in automated platforms chemimpex.comsigmaaldrich.com.
Fragment Condensation Strategies in Peptide Assembly
Fragment condensation is a powerful strategy in solid-phase peptide synthesis (SPPS) where pre-synthesized peptide fragments, rather than individual amino acids, are coupled together to form the final peptide chain. This approach is particularly advantageous for synthesizing long or challenging peptide sequences, as it can mitigate issues like low coupling yields and racemization that often arise with stepwise elongation.
This compound is a critical component in the synthesis of such peptide fragments. The trityl (Trt) protecting group on the asparagine side chain is essential for preventing side reactions, notably the formation of β-cyanoalanine, which can occur when the asparagine amide is exposed to coupling reagents or basic conditions 5z.comresearchgate.net. The presence of the Trt group ensures the integrity of the asparagine residue throughout the synthesis of the fragment. Research has shown that this compound offers improved solubility in solvents like DMF, contributing to higher purity of the synthesized peptides compared to other derivatives sigmaaldrich.com.
Studies employing fragment condensation have demonstrated the effectiveness of this strategy. For instance, in the synthesis of the C-terminal fragment of HIV-1 protease, a "swelling volume" method for fragment condensation yielded 81% purity, a significant improvement over the 21% achieved with conventional volume methods 5z.comresearchgate.net. Similarly, solution-phase fragment condensations for hemopressin peptides, which incorporated Fmoc-Asn(Trt)-Phe-OH, reported yields in the range of 50% to 70% researchgate.net. The use of Fmoc-protected fragments, including those containing Fmoc-Asn(Trt)-OH, has also been described for assembling larger peptide chains, such as the Boc-protected fragment used in salmon calcitonin synthesis google.com.
Table 1: Fragment Condensation Yields Using Fmoc-Asn(Trt)-OH Derivatives
| Peptide Fragment Synthesis Context | Method Used | Reported Yield | Reference |
| HIV-1 protease C-terminal fragment | Conventional Volume Condensation | 21% | 5z.com |
| HIV-1 protease C-terminal fragment | Swelling Volume Condensation | 81% | 5z.com |
| Hemopressin peptides | Solution Phase Fragment Condensation | 50-70% | researchgate.net |
Application in Macrocyclization and Bridged Peptide Architectures
Macrocyclic peptides, characterized by a covalent linkage closing a linear peptide chain into a ring, and bridged peptides, which feature covalent cross-links, represent important classes of molecules with enhanced stability, conformational rigidity, and often improved biological activity. This compound is frequently employed in the synthesis of these complex architectures.
The incorporation of a D-amino acid, such as this compound, can be strategically beneficial in macrocyclization. For example, in the synthesis of wollamide B analogues, the presence of a D-amino acid at specific positions, alongside Fmoc-Asn(Trt)-OH, facilitated efficient macrocyclization without detectable epimerization mdpi.com. This highlights the role of stereochemistry in controlling the cyclization process.
Research has demonstrated the successful synthesis of various cyclic peptides using this compound or its L-enantiomer. In the synthesis of an Fmoc-(5-D-Asn)-oxytocin analogue, a cyclic peptide, a yield of 13% was reported jst.go.jp. The synthesis of wollamide B analogues yielded cyclization efficiencies ranging from 40% to 83% for different structures, showcasing the versatility of the approach mdpi.com. Other examples include the synthesis of a cyclohexapeptide analogue with a 72% cyclization yield researchgate.net, and macrocycle 14 with an 81% yield, demonstrating efficient macrocyclization of N-alkylated peptides nih.gov. Even in challenging ring sizes, such as cyclic tetrapeptides, yields of up to 39% have been achieved using modified strategies that can incorporate residues like Fmoc-Asn(Trt)-OH rsc.org. The trityl protection on asparagine remains standard in these cyclization protocols, preserving the side chain integrity.
Table 2: Macrocyclization Yields Using Fmoc-Asn(Trt)-OH Derivatives
| Cyclic Peptide Synthesized | Cyclization Yield | Reference |
| Fmoc-(5-D-Asn)-oxytocin | 13% | jst.go.jp |
| Wollamide B analogue (e.g., 43-47) | 40-83% | mdpi.com |
| Cyclohexapeptide analogue (e.g., 42) | 72% | researchgate.net |
| Macrocycle 14 | 81% | nih.gov |
| Cyclic tetrapeptide (e.g., 18) | 39% | rsc.org |
Table of Compound Names
this compound
Fmoc-Asn(Trt)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(t-Bu)-OH
Fmoc-Cys(St-Bu)-OH
Fmoc-glycine (Gly)-OH
Fmoc-isoleucine (Ile)-OH
Fmoc-leucine (Leu)-OH
Fmoc-proline (Pro)-OH
Fmoc-glutamine (Gln)(Trt)-OH
Fmoc-tyrosine (Tyr)(Ot-Bu)-OH
Fmoc-arginine (Arg)(Pbf)-OH
Fmoc-D-Ala-OH
Fmoc-D-Aba-OH
Fmoc-L-MeLeu-OH
Fmoc-L-Pip-OH
Fmoc-Asp-OAll
Fmoc-D-Ser-OAll
Fmoc-Lys-OAll
Fmoc-Hnl-OAll
Fmoc-Tyr(tBu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-D-Orn(Boc)-OH
Fmoc-Asn(β‐d‐GlcNAc(Ac)3)-OH
Fmoc‐Asn(β‐d‐GlcNAc(Ac)3‐(1‐4)‐β‐d‐GlcNAc(Ac)2)-OH
Fmoc-His(1-Trt)-OH
Fmoc-His(MBom)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Asp-(OH)-OtBu
Fmoc-Ser[PO(OBzl)OH]-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Tct)-NLS(SV40-T)-Cys
Fmoc-Asn(Trt)-SH
Fmoc-Gln(Trt)-SH
Fmoc-Phe-SH
Fmoc-Tyr(t-Bu)-SH
Boc-Cys(Trt)-SH
Fmoc-Glu(OAll)-OH
H-Cys(Trt)-OtBu
H-Trp(Boc)-2-ClTrt
Challenges, Side Reactions, and Remedial Strategies in Fmoc D Asn Trt Oh Mediated Peptide Synthesis
Impurity Profiles and Quality Control of Fmoc-D-Asn(Trt)-OH Building Blocks
The purity of Fmoc-amino acid building blocks, including this compound, directly correlates with the success and efficiency of peptide synthesis. High-purity starting materials contribute to higher yields of the target peptide and simplify the purification process. sigmaaldrich.comaltabioscience.com A more consistent and reproducible impurity profile in the crude peptide is another benefit, which facilitates easier optimization for scale-up and can reduce regulatory hurdles in GMP peptide manufacturing. sigmaaldrich.com Conversely, the presence of even small amounts of impurities can lead to a significant decrease in the stepwise yield of the peptide synthesis. sigmaaldrich.com
For instance, impurities can cause chain termination, leading to truncated peptide sequences, or the insertion of incorrect amino acids, resulting in sequence errors. ajpamc.comnih.gov These by-products often have physicochemical properties similar to the target peptide, making their separation during purification challenging and sometimes impossible. nih.gov Therefore, ensuring the high purity of this compound is a important step for a successful peptide synthesis. iris-biotech.desigmaaldrich.com
Table 1: General Purity Specifications for Fmoc-Amino Acids
| Specification | Recommended Limit | Rationale |
|---|---|---|
| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid. iris-biotech.desigmaaldrich.comcem.com |
| Enantiomeric Purity | ≥ 99.8% | Prevents the incorporation of the incorrect enantiomer into the peptide chain. iris-biotech.desigmaaldrich.com |
| Free Amino Acid | ≤ 0.2% | Reduces the risk of double insertion of the amino acid. sigmaaldrich.comsigmaaldrich.com |
| Acetate (B1210297) Content | ≤ 0.02% | Minimizes chain termination caused by acetic acid capping. sigmaaldrich.comsigmaaldrich.comlifetein.com |
| β-Alanine Related Impurities | ≤ 0.1% - 0.2% | Prevents the insertion of β-alanine or related dipeptides. sigmaaldrich.comcblpatras.gr |
| Dipeptide By-products | ≤ 0.1% - 0.2% | Avoids the incorporation of an extra amino acid unit. sigmaaldrich.comcblpatras.gr |
Several predictable impurities can arise during the synthesis of Fmoc-amino acids. sigmaaldrich.com These impurities often originate from side reactions occurring during the attachment of the Fmoc protecting group to the amino acid. sigmaaldrich.com Key impurities include dimer and dipeptide by-products, β-alanine related impurities, and acetic acid contamination.
The formation of Fmoc-dipeptides, such as Fmoc-D-Asn(Trt)-D-Asn(Trt)-OH, is a known side reaction that can occur during the preparation of Fmoc-amino acids. nih.govchimia.ch This happens when the activating agent used to introduce the Fmoc group also activates the carboxyl group of the already formed Fmoc-amino acid, leading to its reaction with another amino acid molecule. nih.gov The presence of these dipeptide impurities leads to the incorporation of an additional amino acid unit into the growing peptide chain, a phenomenon known as double insertion. sigmaaldrich.com
The quantification of these dipeptide impurities is crucial for quality control. High-performance liquid chromatography (HPLC) is a standard method used for this purpose, with specifications for dipeptide impurities often set at or below 0.2%. nih.govcblpatras.gr
A significant and often unexpected impurity found in Fmoc-amino acids is β-alanine and its derivatives. chimia.chresearchgate.net These impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Asn(Trt)-OH, can be incorporated into the peptide chain, leading to the formation of a "failure sequence" that can be difficult to separate from the target peptide. chimia.chresearchgate.netnih.gov
The origin of these β-alanine impurities has been traced back to the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the reagent for introducing the Fmoc group. sigmaaldrich.comchimia.chcore.ac.uk A Lossen-type rearrangement of Fmoc-OSu can occur, leading to the formation of β-alanine derivatives. chimia.chresearchgate.netcore.ac.uk The presence of these impurities has been identified as a general issue for suppliers of Fmoc-amino acids. researchgate.netnih.gov Consequently, stringent quality control measures are necessary to limit these impurities to acceptable levels, typically below 0.2%. cblpatras.grnih.gov
Acetic acid is a particularly problematic contaminant in Fmoc-amino acid preparations, including this compound. nih.govsigmaaldrich.com Although it may be present in trace amounts, its small molecular weight and high reactivity can have a dramatic impact on peptide synthesis. sigmaaldrich.comsigmaaldrich.com Acetic acid acts as a capping agent, reacting with the free N-terminus of the growing peptide chain and causing permanent termination. nih.govmesalabs.com This results in the accumulation of truncated peptide sequences. sigmaaldrich.com
The presence of acetic acid is difficult to detect by standard analytical methods like HPLC and ¹H NMR at trace levels. sigmaaldrich.com Its origins are often linked to the use of ethyl acetate as a solvent during the preparation and crystallization of Fmoc-amino acids. sigmaaldrich.com Hydrolysis of residual ethyl acetate can generate acetic acid over time during storage. sigmaaldrich.com To mitigate this, specifications for both acetate and ethyl acetate content are often implemented, with acetate levels ideally kept below 0.02%. sigmaaldrich.comsigmaaldrich.comlifetein.com
Table 2: Common Impurities in this compound and their Effects
| Impurity | Origin | Consequence in Peptide Synthesis |
|---|---|---|
| Fmoc-D-Asn(Trt)-D-Asn(Trt)-OH | Side reaction during Fmoc protection | Insertion of an extra D-asparagine residue (double insertion). sigmaaldrich.com |
| Fmoc-β-Ala-OH | Lossen rearrangement of Fmoc-OSu | Insertion of a β-alanine residue. chimia.chresearchgate.net |
| Fmoc-β-Ala-D-Asn(Trt)-OH | Reaction of β-alanine impurity with D-Asn(Trt) | Insertion of a β-alanine-D-asparagine dipeptide. researchgate.net |
| Acetic Acid | Hydrolysis of ethyl acetate solvent | Premature termination of the growing peptide chain (capping). nih.govsigmaaldrich.com |
| Free D-Asn(Trt)-OH | Incomplete Fmoc protection | Potential for double insertion of D-asparagine. nih.gov |
Given the significant impact of impurities on peptide synthesis, methods for the purification and quality enhancement of this compound are of great importance. One common technique involves recrystallization or slurry washing with an appropriate solvent. For instance, a documented method for purifying Fmoc-Asn(Trt)-OH involves creating a slurry of the compound in toluene, heating it, and then allowing it to cool before filtering and drying. ajpamc.com This process can effectively reduce the levels of various impurities. ajpamc.com
To avoid the formation of dipeptide impurities during the synthesis of Fmoc-amino acids, an intermediate silylation step using chlorotrimethylsilane (B32843) has been proposed to protect the carboxylic acid group. nih.gov Additionally, alternative reagents to Fmoc-OSu have been developed for the introduction of the Fmoc group to prevent the formation of β-alanine related impurities. nih.govresearchgate.net
Ultimately, stringent quality control using a combination of analytical techniques such as HPLC, TLC, and in some cases, specialized methods for detecting contaminants like acetic acid, is essential to ensure the high purity of this compound before its use in peptide synthesis. sigmaaldrich.comsigmaaldrich.com
Characterization and Quantification of Specific Impurities
β-Alanine Related Impurities and Their Origins
Stereochemical Integrity and Racemization Control During Peptide Assembly
The maintenance of stereochemical purity is paramount in the synthesis of peptides, as the biological activity of the final product is critically dependent on its precise three-dimensional structure. The use of Nα-Fmoc-protected amino acids, including this compound, is standard in solid-phase peptide synthesis (SPPS), but the activation of the carboxyl group required for peptide bond formation can create conditions conducive to racemization, particularly for sensitive residues. nih.gov Asparagine is recognized as one of the amino acids especially susceptible to racemization. nih.gov
Mechanism and Factors Influencing Asparagine Racemization
The primary mechanism for the racemization of asparagine residues proceeds through an intramolecular cyclization to form a succinimide (B58015) ring intermediate, also known as an aspartimide. nih.govwhiterose.ac.uk This reaction involves the nucleophilic attack of the peptide bond nitrogen of the succeeding residue on the side-chain carbonyl group of the asparagine. nih.gov Once the succinimide ring is formed, the α-proton becomes highly acidic and can be abstracted by a base. This deprotonation results in a planar, resonance-stabilized carbanion intermediate. nih.gov Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of both L- and D-succinimide configurations, and thereby causing racemization. nih.gov This aspartimide intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide linkage but also the isomeric β-aspartyl (isoaspartyl) linkage, in both D and L forms. peptide.com
Several factors have been identified that influence the rate of asparagine racemization during peptide synthesis:
Amino Acid Structure: Asparagine and aspartic acid are particularly prone to racemization due to the ability of their side chains to form the five-membered succinimide ring. nih.gov
Activation and Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. nih.govresearchgate.net Highly reactive reagents can accelerate the formation of the oxazolone (B7731731) or other activated intermediates that are susceptible to racemization. bachem.comhighfine.com
Base: The presence, strength, and steric hindrance of the base used in the coupling step play a crucial role. highfine.comslideshare.net Stronger bases can more readily abstract the α-proton, increasing the rate of racemization. highfine.com
Temperature: Elevated temperatures increase reaction rates, including the rate of racemization. acs.orgresearchgate.net
Solvent: The polarity of the solvent can affect racemization rates. researchgate.netmesalabs.com Solvents like DMF and DMSO have been noted to influence the extent of aspartimide formation. mesalabs.com
Sequence: The amino acid residue C-terminal to the asparagine can influence the rate of aspartimide formation and subsequent racemization. Residues with low steric hindrance may facilitate the cyclization reaction.
Comparative Studies on Racemization Rates of Protected Asparagine Derivatives
Direct comparative studies on the racemization rates of a wide array of side-chain protected Fmoc-D-Asn derivatives are not extensively documented in the literature. However, research on related structures provides significant insight. For instance, studies on Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH, which are also highly susceptible to racemization, demonstrate that the choice of coupling reagent is a critical determinant of stereochemical integrity. nih.govresearchgate.net
A pivotal study directly investigating a derivative of Fmoc-Asn(Trt)-OH involved isotopic labeling. nih.gov The research compared the racemization rate of a standard Fmoc-L-Asn(Trt)-OH with a deuterated version, d3-Fmoc-L-Asn(Trt)-OH, where the α- and β-protons were replaced with deuterium (B1214612). The peptide containing the deuterated asparagine residue was found to be significantly more resistant to racemization, exhibiting a five-fold decreased rate of D-aspartate formation when aged at 37 °C and pH 7.4. nih.gov This highlights the profound effect of isotopic substitution on the stability of the α-proton.
While asparagine is a focus, comparative studies often group it with other racemization-prone amino acids like histidine and cysteine. The following table, derived from data on the coupling of Fmoc-protected histidine, cysteine, and serine, illustrates the variable impact of different coupling reagents on racemization, a trend that is broadly applicable to sensitive amino acids. nih.govresearchgate.net
| Fmoc-Amino Acid | Coupling Reagent/Base | % D-Product (Racemization) | Reference |
|---|---|---|---|
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | nih.gov |
| Fmoc-L-His(Trt)-OH | HATU/DIPEA | 15.8% | nih.gov |
| Fmoc-L-His(Trt)-OH | HBTU/DIPEA | 14.0% | nih.gov |
| Fmoc-L-His(Trt)-OH | PyBOP/DIPEA | 11.4% | nih.gov |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | nih.gov |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | 1.2% | nih.gov |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | 1.0% | nih.gov |
This table demonstrates the relative racemization induced by common coupling reagents for sensitive amino acids. Mild conditions like DIC/Oxyma generally result in lower racemization.
Strategies to Mitigate Racemization in Sensitive Sequences
Given the propensity for racemization, several strategies have been developed to preserve the stereochemical integrity of asparagine residues during SPPS. gyrosproteintechnologies.com A primary approach involves the addition of racemization-suppressing additives to the coupling reaction. highfine.com Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in combination with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). peptide.combachem.comhighfine.com These additives work by forming active esters that are more stable and less prone to racemization than the intermediates formed by the coupling agent alone. highfine.com
Another key strategy is the careful selection of the base used during coupling. highfine.com For amino acids with a high risk of racemization, weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are recommended over stronger, more commonly used bases like N,N-diisopropylethylamine (DIPEA). bachem.comnih.gov
Coupling conditions, especially temperature, exert a significant influence on racemization. embrapa.br While elevated temperatures can be used to accelerate coupling reactions and overcome aggregation in "difficult" sequences, this comes at the cost of increased risk of side reactions, including racemization. acs.orgresearchgate.net Studies have demonstrated that for sensitive amino acids like histidine and cysteine, increasing the coupling temperature leads to considerably higher levels of racemization. acs.org For example, one study showed that while Fmoc-L-His(Trt)-OH coupled with DIC/Oxyma at room temperature produced 1.8% of the D-product, increasing the temperature to 55 °C caused this to jump to 31.0%. nih.gov
Therefore, a crucial strategy for mitigating racemization is to perform the coupling of sensitive residues like this compound at reduced temperatures. bachem.comnih.gov Even when microwave energy is used to accelerate synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine. nih.gov This indicates that the effect is primarily thermal, and temperature control is a critical parameter for maintaining stereochemical purity. acs.org
| Fmoc-Amino Acid | Coupling Conditions | % D-Product (Racemization) | Reference |
|---|---|---|---|
| Fmoc-L-His(Trt)-OH | DIC/Oxyma, Room Temp | 1.8% | nih.gov |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma, 55 °C | 31.0% | nih.gov |
This table clearly illustrates the dramatic effect of increased temperature on racemization for a sensitive amino acid.
Isotopic labeling is a powerful analytical technique for accurately studying and quantifying racemization and other modifications. sigmaaldrich.com The use of isotopically labeled amino acids can help distinguish between products and artifacts generated during sample analysis. nih.govnih.gov
In the context of asparagine racemization, deuterium labeling has proven to be an effective strategy for both studying and mitigating the side reaction. nih.gov As mentioned previously, the synthesis and incorporation of d3-Fmoc-L-Asn(Trt)-OH, where the α-proton is replaced by deuterium, significantly slows the rate of racemization. nih.gov This is due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-proton bond, making the abstraction of the α-substituent by a base more difficult, which in turn slows down the formation of the planar carbanion intermediate required for racemization. nih.gov
Additionally, labeling with heavy oxygen (¹⁸O) has been employed to study the products of aspartimide formation. nih.govresearchgate.net By hydrolyzing the succinimide intermediate in H₂¹⁸O, the resulting α- and β-aspartyl residues become labeled with ¹⁸O, allowing for their precise identification and quantification by mass spectrometry. researchgate.net This method helps to accurately trace the pathways of asparagine degradation and isomerization in a peptide sequence. nih.gov
Influence of Coupling Conditions and Temperature
Intramolecular Side Reactions Involving Asparagine Residues
Beyond racemization, the asparagine residue in this compound is susceptible to other intramolecular side reactions during peptide synthesis, primarily stemming from its side-chain amide and the formation of the aspartimide intermediate.
The most significant side reaction is the formation of the aspartimide ring itself. mesalabs.com This cyclization is a common issue under both the basic conditions of Fmoc deprotection (e.g., using piperidine) and the acidic conditions of final cleavage. peptide.commesalabs.com The formed aspartimide is problematic not only because it is a direct precursor to racemization, but also because its subsequent ring-opening can lead to a mixture of undesired by-products. peptide.com The succinimide ring can be attacked by water or other nucleophiles to regenerate the peptide backbone, but this can occur at two positions, yielding both the native α-aspartyl peptide and a significant amount of the unnatural β-aspartyl (isoaspartyl) peptide. peptide.com Furthermore, if piperidine (B6355638) is used for deprotection, it can attack the aspartimide ring, leading to the formation of piperidide adducts. peptide.com
Another documented side reaction, particularly when using side-chain unprotected asparagine, is the dehydration of the side-chain amide. nih.govacs.org This can occur during the carboxyl activation step of coupling, resulting in the formation of a β-cyanoalanine residue within the peptide sequence. nih.gov While the use of the trityl (Trt) protecting group on the side-chain amide of this compound is designed to prevent this and other side reactions, its stability and effectiveness are critical throughout the synthesis process.
Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-based SPPS involving aspartic acid residues. nih.govacs.orgsigmaaldrich.com It is a base-catalyzed intramolecular cyclization that can lead to a variety of undesirable by-products, compromising the purity and yield of the target peptide. nih.goviris-biotech.deiris-biotech.de
The mechanism of aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen, deprotonated under the basic conditions of Fmoc deprotection (e.g., using piperidine), on the side-chain carbonyl carbon of the aspartyl residue. iris-biotech.deresearchgate.netsemanticscholar.org This attack leads to the formation of a five-membered succinimide ring, known as an aspartimide intermediate. iris-biotech.desemanticscholar.org The trityl (Trt) protecting group on the side chain of asparagine is released during this process.
This aspartimide intermediate is unstable and susceptible to further reactions. nih.gov It can undergo epimerization at the α-carbon. iris-biotech.deiris-biotech.de Subsequent nucleophilic attack by water (hydrolysis) or the base used for Fmoc deprotection (e.g., piperidine) can open the succinimide ring. nih.goviris-biotech.denih.gov This ring-opening is not regioselective and can result in the formation of both α- and β-aspartyl peptides. nih.govacs.org The β-aspartyl peptide is often the major product. nih.gov The combination of epimerization and non-regioselective ring-opening can lead to a mixture of up to nine different peptide by-products, some of which are difficult to separate from the desired product. nih.govsigmaaldrich.com
| Reaction Step | Description | Key Intermediates/Products |
|---|---|---|
| Cyclization | Base-catalyzed intramolecular attack of the backbone amide nitrogen on the Asn side-chain carbonyl. | Aspartimide (succinimide ring) intermediate. |
| Epimerization | Loss of stereochemical integrity at the α-carbon of the aspartimide intermediate. | D- and L-aspartimide intermediates. |
| Hydrolysis/Aminolysis | Nucleophilic ring-opening of the aspartimide by water or base (e.g., piperidine). | α- and β-aspartyl peptides, α- and β-piperidide adducts. nih.gov |
The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the D-Asn(Trt) residue. nih.goviris-biotech.de Sequences with a small, sterically unhindered amino acid following the asparagine are particularly susceptible.
Key findings from research include:
Asp-Gly (D-G) sequences are the most prone to aspartimide formation due to the lack of a side chain on glycine (B1666218), which minimizes steric hindrance for the cyclization reaction. nih.govpeptide.combiosynth.comresearchgate.net
Other sequences with a high susceptibility include Asp-Asn , Asp-Asp , Asp-Arg , Asp-Ser , and Asp-Ala . nih.goviris-biotech.depeptide.com
The conformation of the peptide chain can also influence the rate of aspartimide formation. nih.goviris-biotech.de
| Dipeptide Sequence | Susceptibility to Aspartimide Formation | Reasoning |
|---|---|---|
| D-Asn-Gly | Very High | Minimal steric hindrance from the glycine residue. nih.govresearchgate.net |
| D-Asn-Asn | High | Relatively small side chain. nih.gov |
| D-Asn-Asp | High | Side chain carboxylate can participate in base catalysis. nih.gov |
| D-Asn-Ser | High | The hydroxyl group can influence local conformation. peptide.com |
| D-Asn-Ala | Moderate to High | Small methyl side chain offers little steric protection. peptide.com |
To mitigate aspartimide formation, several strategies focusing on protecting groups and backbone modifications have been developed.
Bulky Side-Chain Protecting Groups: Increasing the steric bulk of the side-chain protecting group on the aspartic acid can hinder the intramolecular cyclization. biotage.comrsc.org While this compound uses the bulky trityl group, other groups have been explored for aspartic acid, such as 3-methylpent-3-yl (Mpe) and 2,4-dimethyl-3-pentyl, which have shown to be effective. biotage.comresearchgate.netresearchgate.net The recently developed 5-n-butyl-5-nonyl (OBno) protecting group has demonstrated a significant reduction in aspartimide formation, even in challenging Asp-Gly sequences. sigmaaldrich.com
Backbone Amide Protection: A highly effective strategy is the temporary protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govsemanticscholar.orgpeptide.com This modification prevents the initial nucleophilic attack required for cyclization.
2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are common backbone protecting groups. peptide.comnih.govppke.hu They are typically introduced as part of a dipeptide building block, for instance, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to overcome the difficult coupling to the sterically hindered secondary amine. nih.goviris-biotech.denih.gov
The cyanosulfurylide (CSY) protecting group masks the side-chain carboxylate with a stable C-C bond, which completely prevents aspartimide formation and can be removed oxidatively after peptide synthesis. semanticscholar.orgrsc.org
Modification of Deprotection Conditions: Adjusting the conditions for Fmoc removal can also reduce aspartimide formation.
The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can lower the basicity and significantly reduce aspartimide formation. peptide.combiotage.com
Using a weaker base, such as piperazine (B1678402) , for Fmoc deprotection has also been shown to be effective in suppressing this side reaction. biotage.comresearchgate.net
| Strategy | Mechanism of Suppression | Example(s) | Reference(s) |
|---|---|---|---|
| Bulky Side-Chain Esters | Steric hindrance of the intramolecular cyclization. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH | sigmaaldrich.combiotage.comresearchgate.net |
| Backbone Amide Protection | Blocks the nucleophilic backbone amide nitrogen. | Fmoc-Asp(OtBu)-(Dmb)Gly-OH, Hmb | nih.govpeptide.comnih.gov |
| Novel Side-Chain Protection | Replaces the labile ester linkage with a stable C-C bond. | Fmoc-Asp(CSY)-OH | semanticscholar.orgrsc.org |
| Modified Deprotection Cocktail | Reduces the basicity of the reaction medium. | Piperidine/HOBt, Piperazine | peptide.combiotage.comresearchgate.net |
Sequence-Specific Susceptibility to Aspartimide Formation
Other Amide Side Reactions and Their Prevention
Beyond aspartimide formation, the amide side chain of asparagine can undergo other side reactions during Fmoc-SPPS.
Dehydration to Nitrile: Under the conditions of carboxyl group activation for peptide bond formation, particularly with carbodiimide (B86325) reagents, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. nih.gov This side reaction is more prevalent with repeated exposure to coupling reagents during the synthesis of long peptides.
Prevention: The use of a side-chain protecting group on the asparagine, such as the trityl (Trt) group in this compound, effectively prevents this dehydration. The Trt group shields the amide from the coupling reagents. Using pre-formed active esters like pentafluorophenyl (Pfp) esters for asparagine coupling can also minimize this side reaction. nih.gov
Pyroglutamate (B8496135) Formation (for N-terminal Gln, analogous to Asn): While this reaction is specific to glutamine, it is an analogous side-chain amide cyclization. N-terminal glutamine residues can cyclize to form pyroglutamate under basic conditions. For asparagine, the analogous four-membered ring is not readily formed. However, the principle of base-catalyzed cyclization of a terminal amide is relevant.
Prevention: For glutamine, adding HOBt to the deprotection solution can suppress this side reaction. peptide.com
Other Challenges and Mitigations in this compound Usage
A significant challenge arises when an Asn(Trt) residue is located at the N-terminus of a peptide. The final deprotection of the side-chain trityl group during trifluoroacetic acid (TFA) cleavage can be remarkably slow and often incomplete under standard conditions. nih.gov
Kinetic Considerations: The slow removal is attributed to the proximity of the protonated N-terminal amino group, which electrostatically destabilizes the adjacent trityl cation intermediate that forms upon cleavage. nih.gov This kinetic barrier does not affect internal Asn(Trt) residues or N-terminal Gln(Trt) residues to the same extent. nih.gov
Mitigation Strategies:
Extended Cleavage Times: Prolonging the exposure to the TFA cleavage cocktail can help drive the deprotection to completion.
Use of Scavengers: Employing effective scavengers like triisopropylsilane (B1312306) (TIS) is crucial. TIS can efficiently trap the released trityl cation, preventing its potential reattachment to nucleophilic residues like cysteine or tryptophan. sigmaaldrich.com
Alternative Protecting Groups: For problematic N-terminal asparagine residues, using the more acid-labile methyltrityl (Mtt) protecting group can be a solution, as it is removed more rapidly and completely under standard TFA cleavage conditions. nih.gov
Diketopiperazine Formation in N-terminal Sequences
Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly during the synthesis of dipeptides. chempep.com This intramolecular cyclization occurs when the deprotected N-terminal amino group of a dipeptide-resin attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic diketopiperazine. The alkaline conditions required for the removal of the Fmoc protecting group, typically using piperidine, facilitate this side reaction. iris-biotech.de
The propensity for DKP formation is highly dependent on the sequence of the first two amino acids from the C-terminus. Sequences containing proline at the C-terminus are especially susceptible due to the conformational properties of the secondary amine. iris-biotech.de Furthermore, the presence of a D-amino acid as the second residue in the sequence can significantly increase the rate of DKP formation. mdpi.com When incorporating this compound as the second amino acid, the risk of this side reaction is therefore heightened. The liberated N-terminal amine of the D-Asn residue can readily attack the C-terminal amino acid's ester bond to the resin, leading to premature chain termination and loss of product. chempep.com
Several strategies have been developed to mitigate or circumvent diketopiperazine formation when dealing with susceptible sequences, including those involving D-amino acids like D-Asn.
Remedial Strategies for Diketopiperazine Formation
| Strategy | Description | Key Considerations |
| Use of Bulky Resins | Employing sterically hindered resins, such as 2-chlorotrityl chloride resin, can physically obstruct the N-terminal amine's access to the ester linkage, thereby reducing the rate of cyclization. chempep.com | Resin choice must be compatible with the overall synthesis strategy and desired C-terminal functionality. |
| Dipeptide Coupling | Instead of sequential coupling of the first two amino acids, a pre-formed Fmoc-dipeptide (e.g., Fmoc-D-Asn(Trt)-Xaa-OH) is coupled to the resin. This bypasses the dipeptide-resin stage where DKP formation occurs. chempep.comnih.gov | This is a highly effective method but requires the separate synthesis of the dipeptide unit. There is a risk of epimerization at the C-terminal amino acid of the dipeptide if it is not Glycine or Proline. chempep.com |
| Modification of Deprotection Conditions | Using alternative, milder, or more hindered bases for Fmoc removal can reduce the incidence of DKP formation. Reagents such as piperazine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine have been shown to minimize DKP formation compared to standard piperidine solutions. nih.govresearchgate.net | Deprotection efficiency must be carefully monitored to ensure complete Fmoc removal without promoting other side reactions. researchgate.net |
| Use of N-Trityl Amino Acids | Utilizing Nα-Trityl (Trt) protected amino acids for the first residue can avoid the piperidine deprotection step that promotes DKP formation. | This approach deviates from standard Fmoc chemistry and requires a different set of deprotection conditions (mild acid) for the Nα-Trt group. |
Alkylation of Sensitive Amino Acid Side Chains During Cleavage and Scavenger Optimization
The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. When using this compound, the acid-labile trityl (Trt) protecting group on the asparagine side chain is removed during this process, typically with a strong acid like trifluoroacetic acid (TFA). peptide.com During acidolysis, the Trt group is released as a highly stable and reactive trityl cation (Trt+). thermofisher.comsigmaaldrich.com
This liberated trityl cation is a potent alkylating agent that can irreversibly modify nucleophilic side chains of sensitive amino acids within the peptide sequence if not effectively neutralized. sigmaaldrich.com Amino acids particularly susceptible to alkylation by trityl cations include tryptophan, methionine, cysteine, and to a lesser extent, tyrosine. sigmaaldrich.com The indole (B1671886) ring of tryptophan is a primary target for such electrophilic attack. thermofisher.com The presence of Trt-protected residues like Asn(Trt) necessitates careful optimization of the cleavage cocktail to include "scavengers"—nucleophilic reagents that trap these reactive cationic species before they can damage the peptide. thermofisher.comthieme-connect.de
The selection of an appropriate scavenger cocktail is critical for obtaining a high-purity final product. Trialkylsilanes, such as triisopropylsilane (TIS), are particularly effective at quenching trityl cations through reductive mechanisms. sigmaaldrich.com Water is also a common component, acting as a scavenger for various carbocations. For peptides containing other sensitive residues like cysteine or methionine, thiol-based scavengers such as 1,2-ethanedithiol (B43112) (EDT) are often included. sigmaaldrich.com It is also noted that the deprotection of an N-terminal Asn(Trt) residue can sometimes be sluggish, requiring extended cleavage times of up to four hours to ensure complete removal, which further emphasizes the need for an efficient and stable scavenger system. peptide.comsigmaaldrich.com
Common Scavengers for Preventing Alkylation During Cleavage
| Scavenger | Target Protecting Group/Cation | Sensitive Residue(s) Protected | Typical Concentration |
| Triisopropylsilane (TIS) | Trityl (Trt), Pbf, Tmob | Tryptophan, Tyrosine | 1 - 5% |
| Water (H₂O) | t-Butyl (tBu) and other carbocations | Tryptophan | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Trityl (Trt), general carbocations | Tryptophan, Methionine, Cysteine | 2.5 - 5% |
| Thioanisole | General carbocations | Tryptophan, Tyrosine, Methionine | 5% |
| Phenol | General carbocations | Tryptophan, Tyrosine, Arginine | 5% |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | General carbocations | Tryptophan, Methionine, Cysteine | 2% |
Analytical Characterization of Fmoc D Asn Trt Oh and Derived Peptides
Other Analytical Methods for Process Control and Optimization
Titrimetric Methods for Free Amine Content
Titrimetric methods are fundamental analytical techniques employed for the quantitative determination of functional groups, including free amine content, in various chemical compounds and materials. In the context of peptide synthesis and the characterization of amino acid derivatives such as Fmoc-D-Asn(Trt)-OH, assessing the free amine content is crucial for quality control, ensuring the purity of building blocks, and monitoring reaction completeness. Free amine content can indicate the presence of impurities (e.g., deprotected amino acids) or serve as a metric for the extent of a reaction, such as Fmoc deprotection during peptide synthesis.
Principles of Titrimetric Analysis for Free Amine Content
The determination of free amine content typically relies on acid-base titration. Amines, being basic, react with acids. This reaction can be quantified by titrating the sample with a standard acidic solution, such as perchloric acid in a non-aqueous solvent or hydrochloric acid in an aqueous medium. The endpoint of the titration, where the acid has completely neutralized the amine, is detected using various methods, including potentiometry or visual indicators.
Potentiometric Titration: This method involves monitoring the change in potential (voltage) of a solution as a titrant is added. A pH electrode or a specific ion electrode is used to measure the potential, which changes significantly at the equivalence point. Potentiometric titration is often preferred for its objectivity and precision, especially in non-aqueous systems or when visual indicators are difficult to use acs.orgresearchgate.netscribd.commetrohm.com. For amines, titration with perchloric acid in glacial acetic acid is a common non-aqueous method, where the amine is protonated, and the increasing concentration of perchloric acid leads to a sharp potential change at the endpoint metrohm.com.
Visual Indicator Titration: This method uses a chemical indicator that changes color at or near the equivalence point. For amine titrations, indicators like methyl orange or bromocresol green can be used, depending on the specific solvent system and the basicity of the amine savemyexams.com.
The "free amine content" in this compound, if present, would typically refer to the alpha-amino group of D-Asparagine that has been deprotected from the Fmoc group, or potentially impurities from the synthesis of the protected amino acid itself. In the context of peptide synthesis, this method is also vital for confirming the complete removal of the Fmoc protecting group from the N-terminus of a growing peptide chain, as a successful deprotection step should leave a free amine ready for the next coupling reaction iris-biotech.debachem.com.
Research Findings and Data Representation
Titrimetric methods provide quantitative data on the molar concentration or percentage purity of free amines. While specific published data tables detailing the titrimetric analysis of this compound for free amine content are not universally available in general literature, the principles are well-established for amino acid derivatives and peptide synthesis quality control.
Example Data Table: Titrimetric Assay of this compound for Free Amine Content
The following table illustrates hypothetical results from a potentiometric titration used to determine the free amine content in a sample of this compound. This assay would typically be performed to ensure that the alpha-amino group remains protected by the Fmoc group and that no significant amount of the deprotected amino acid is present as an impurity.
| Parameter | Sample 1 (Batch A) | Sample 2 (Batch B) | Sample 3 (Batch C) |
| Sample Weight (mg) | 100.50 | 102.30 | 99.80 |
| Titrant Concentration (M) | 0.1000 | 0.1000 | 0.1000 |
| Volume of Titrant Used (mL) | 0.15 | 0.22 | 0.18 |
| Molecular Weight ( g/mol ) | 593.68 | 593.68 | 593.68 |
| Calculated Free Amine Content (%) | 0.018 | 0.026 | 0.022 |
Interpretation:
In this hypothetical data set, the calculated free amine content for each batch is very low (e.g., < 0.1%). This indicates a high degree of purity for the this compound, with the alpha-amino group effectively protected by the Fmoc moiety. Such low levels of free amine are desirable for building blocks used in solid-phase peptide synthesis (SPPS) to prevent side reactions, such as the incorporation of a deprotected amino acid or chain termination.
Considerations for this compound:
Fmoc Protection: The primary purpose of the Fmoc group is to protect the alpha-amino group altabioscience.com. Therefore, a high-quality this compound sample should exhibit minimal free alpha-amine content.
Peptide Synthesis Monitoring: In SPPS, the completion of Fmoc deprotection is often monitored. A Kaiser test can detect free amines iris-biotech.de, and titrimetric methods could, in principle, be adapted to quantify the released dibenzofulvene after Fmoc cleavage, which is stoichiometrically related to the peptide concentration acs.org. However, direct titration of the free amine on the resin is less common than colorimetric or spectroscopic methods for monitoring deprotection.
The use of titrimetric methods, particularly potentiometric titration, offers a robust approach to quantify the free amine content, serving as a critical quality control parameter for this compound and other Fmoc-protected amino acid building blocks used in peptide synthesis.
Advanced Research Applications and Future Directions of Peptides Incorporating D Asparagine Via Fmoc D Asn Trt Oh
Structure-Activity Relationship (SAR) Studies of Peptides Containing D-Asparagine
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. The incorporation of D-asparagine using Fmoc-D-Asn(Trt)-OH is a valuable tool in these investigations. For instance, in the study of the antibiotic clovibactin (B11933462), the synthesis of analogs with D-amino acid substitutions has provided insights into the residues crucial for its antibiotic activity. acs.orgnih.govresearchgate.net Such studies help in identifying the key structural motifs required for bioactivity and guide the design of more potent and selective peptide drugs. acs.org
| Peptide Modification | Impact on Activity | Reference |
| Alanine scan of clovibactin | Phe1, d-Leu2, Ser4, Leu7, and Leu8 are important for antibiotic activity. | acs.orgnih.gov |
| Replacement of d-Hyn5 in clovibactin | The side-chain amide group is not essential for activity. | acs.orgnih.gov |
| Acyclic clovibactin analogue | The macrolactone ring is essential for antibiotic activity. | nih.govresearchgate.net |
| Enantiomer of clovibactin | Active, but less so than the natural form. | nih.govresearchgate.net |
| Backbone N-methylated clovibactin analogue | Almost completely inactive. | nih.govresearchgate.net |
Engineering of Novel Peptide Structures and Functions
The ability to incorporate D-amino acids like D-asparagine opens up possibilities for engineering peptides with novel structures and functions that are not found in nature. This can lead to the development of peptides with unique therapeutic or research applications. biosynth.com
Incorporation into Peptides with Post-Translational Modifications
This compound can be used in the synthesis of peptides that also feature post-translational modifications (PTMs). The combination of D-amino acid incorporation and PTMs can lead to the creation of highly specialized peptides. For example, a derivative of asparagine, Fmoc-Asn(Ac₃AcNH-ß-Glc)-OH, is used to introduce a glycosylated asparagine residue into a peptide chain via Fmoc SPPS. sigmaaldrich.com This highlights the potential for creating complex peptides with both D-amino acids and PTMs to fine-tune their biological activities.
Compound Names Mentioned in the Article
Design of Peptide-Based Polymers and Conjugates
The strategic incorporation of this compound is instrumental in the synthesis of advanced peptide-based polymers and conjugates. ruifuchemical.com These materials are designed to combine the specific biological activity of peptides with the structural and functional properties of polymers or other molecules.
Table 1: Examples of Peptide-Based Conjugates and the Role of D-Amino Acids
| Conjugate Type | Example Application | Role of D-Amino Acid (e.g., D-Asn) |
| Peptide-Drug Conjugates (PDCs) | Targeted cancer therapy | Enhances stability against proteases, increasing circulation time and tumor targeting. mdpi.com |
| Peptide-Polymer Conjugates | Drug delivery, tissue engineering | Improves resistance to enzymatic degradation, allowing for controlled release and structural integrity. |
| Peptide-Nanoparticle Conjugates | Medical imaging, diagnostics | Increases the half-life of the targeting peptide on the nanoparticle surface. |
The synthesis of these complex molecules often relies on the robust and versatile nature of Fmoc-SPPS, where building blocks like this compound are essential for introducing specific functionalities. medchemexpress.com
Innovations in Sustainable Peptide Manufacturing
The production of peptides, particularly on an industrial scale, faces challenges related to sustainability and environmental impact. The extensive use of hazardous solvents and reagents in traditional SPPS has prompted a shift towards greener manufacturing processes. rsc.org
Significant efforts are underway to make Fmoc-SPPS more environmentally friendly. These initiatives align with the principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and improved energy efficiency. rsc.orgbachem.com
Key areas of innovation include:
Solvent Replacement: Replacing hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives is a major focus. rsc.org Studies have explored the use of solvents like ethyl acetate (B1210297) (EtOAc) and dimethyl sulfoxide (B87167) (DMSO) in SPPS protocols. rsc.org
Waste Reduction: Methodologies are being developed to minimize the number of washing steps and the excess of reagents used in the coupling and deprotection cycles of SPPS. tandfonline.com
Solvent and Reagent Recycling: Research into the recovery and reuse of solvents and reagents from the waste stream of SPPS is showing promise in reducing the environmental footprint of peptide manufacturing. rsc.org For instance, a protocol for recycling EtOAc, DMSO, and the coupling agent ethyl (hydroxyimino)cyanoacetate (Oxyma) has been developed. rsc.org
These green chemistry approaches are being applied to the synthesis of peptides containing various amino acids, including those requiring side-chain protection like this compound.
The convergence of automation and machine learning is revolutionizing peptide synthesis. Automated synthesizers, particularly those utilizing fast-flow technology, can generate large, high-quality datasets from in-line analytical monitoring of the synthesis process. acs.org
Machine learning models can be trained on this data to:
Predict Synthesis Efficiency: Algorithms can predict the success and purity of a peptide synthesis based on the sequence and synthesis parameters. chemrxiv.orgnih.gov This allows for the in silico optimization of synthesis protocols before they are run experimentally.
Optimize Reaction Conditions: Machine learning can identify the optimal conditions for each coupling and deprotection step, minimizing side reactions and improving yield. acs.orggithub.com This includes parameters like temperature, flow rate, and reagent concentrations.
Guide Sequence Design: By predicting the synthetic accessibility of a given peptide sequence, machine learning can guide the design of peptides that are not only biologically active but also efficient to manufacture. chemrxiv.orgresearchgate.net
Table 2: Impact of Machine Learning on Peptide Synthesis Optimization
| Machine Learning Application | Description | Potential Benefit |
| Predictive Modeling | Algorithms trained on synthesis data predict reaction outcomes and potential issues like aggregation. acs.org | Reduces failed syntheses, saving time and resources. |
| Process Optimization | Identifies optimal synthesis parameters (e.g., solvent, temperature, coupling reagents) for specific sequences. github.com | Improves yield, purity, and reduces waste. |
| Sequence Design | Guides the design of synthetically accessible peptide sequences with desired properties. chemrxiv.org | Accelerates the discovery and development of new peptide-based materials and therapeutics. |
This data-driven approach is applicable to the synthesis of complex peptides, including those incorporating D-amino acids via reagents like this compound.
Implementation of Green Chemistry Principles in Fmoc SPPS
Emerging Research Frontiers and Interdisciplinary Applications
The unique properties conferred by the inclusion of D-amino acids are opening up new avenues of research and application for peptides. The resistance of D-peptides to proteolysis is a key advantage that is being exploited in several emerging fields. nih.gov
Development of Biostable Therapeutics: The primary driver for using D-amino acids is to create peptide-based drugs with longer half-lives in the body. jpt.comnih.gov This enhanced stability can lead to improved therapeutic efficacy and less frequent dosing.
Enzyme-Instructed Self-Assembly (EISA): Researchers are exploring how enzymes can interact with D-peptides to trigger self-assembly into nanostructures. This has potential applications in targeted drug delivery and regenerative medicine. nih.gov
Mirror-Image Phage Display: This technique utilizes D-proteins to screen for D-peptide ligands that are resistant to proteases. chemrxiv.org This is a powerful tool for discovering novel therapeutic leads.
Biomaterials Science: Peptides containing D-amino acids are being used to create hydrogels and other biomaterials with enhanced stability and specific biological functions. nih.gov
The continued availability of high-purity D-amino acid building blocks, such as this compound, is crucial for advancing these exciting areas of research. chemimpex.com As our understanding of the interplay between peptide sequence, structure, and function deepens, the strategic incorporation of D-amino acids will undoubtedly lead to the development of novel materials and medicines with unprecedented capabilities.
Q & A
Q. How should Fmoc-D-Asn(Trt)-OH be stored to ensure stability during peptide synthesis?
this compound should be stored at 4°C under dry, dark conditions to prevent degradation of the Fmoc and trityl (Trt) protecting groups. For long-term storage (6–12 months), aliquots should be kept at -80°C , while short-term use (1 month) at -20°C is acceptable. Prior to use, heating to 37°C with brief sonication in DMSO enhances solubility .
Q. What analytical methods validate the purity and structural integrity of this compound?
HPLC (≥95% purity by peak area), NMR (for structural confirmation of Trt and Fmoc groups), and mass spectrometry (to verify molecular weight, 596.7 g/mol) are standard. For quality control, ensure COA (Certificate of Analysis) is provided by suppliers .
Q. Which solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?
DMSO (100 mg/mL, 170.73 mM) is ideal for preparing stock solutions. For coupling steps, dilute in DCM or DMF to 0.1–0.3 M. Pre-warming to 37°C and sonication mitigate aggregation .
Q. What safety protocols are critical when handling this compound?
Use gloves , protective eyewear , and lab coats to avoid skin/eye contact. Waste containing this compound must be segregated and disposed via certified hazardous waste services. Avoid inhalation and ensure proper ventilation .
Advanced Research Questions
Q. How can racemization be minimized during coupling of this compound in automated SPPS?
Racemization is suppressed using DIPCDI/HOBt or PyBOP activation with collidine as a base, which maintains a mildly acidic environment (pH ~6.5). Avoid prolonged exposure to basic conditions (>10 min) during coupling .
Q. What role does the trityl (Trt) group play in protecting asparagine side chains during peptide synthesis?
The Trt group shields the Asn side-chain amine, preventing undesired side reactions (e.g., aspartimide formation) during Fmoc deprotection (20% piperidine in DMF). Cleavage requires 95% TFA with 2.5% TIS (triisopropylsilane) for 1–2 hours, preserving acid-labile peptide backbones .
Q. How does this compound influence β-sheet formation in peptide design?
The D-configuration of asparagine disrupts natural β-sheet propensity, enabling studies on chiral effects in amyloid aggregation. Incorporate it into model sequences (e.g., Aβ fragments) and analyze secondary structure via CD spectroscopy or Thioflavin T assays .
Q. What strategies optimize the synthesis of pseudoproline derivatives using this compound?
this compound is coupled with Thr or Ser residues to form Ψ(Me,Me)pro dipeptides, reducing chain aggregation during SPPS. Use Wang resin (100–200 mesh) and PyBOP/HOBt activation under nitrogen to enhance coupling efficiency (>95%) .
Q. How can side reactions (e.g., Trt premature cleavage) be mitigated in long peptide sequences?
Monitor TFA exposure time during resin swelling. For sensitive sequences, replace Trt with Mmt (monomethoxytrityl), which cleaves under milder acidic conditions (1% TFA in DCM). Post-synthesis, confirm integrity via MALDI-TOF MS .
Q. What are the implications of this compound in mirror-image peptide synthesis for drug discovery?
The D-configuration enables synthesis of mirror-image (L-DNA-binding) peptides for studying enantiomeric enzyme interactions (e.g., BACE1 inhibitors). Use D-Dpo4-3C polymerase for PCR amplification of mirror-DNA templates paired with D-peptides .
Methodological Notes
- Synthesis Optimization : For automated SPPS, use a 4-fold molar excess of this compound and double coupling cycles (2 × 30 min) for residues prone to low reactivity .
- Cleavage Efficiency : Trt removal requires ≥95% TFA, but prolonged exposure (>3 hours) risks peptide backbone damage. Monitor via HPLC at 220 nm .
- Data Interpretation : Contrast CD spectra of D/L-Asn peptides to identify chiral folding patterns. Use Molecular Dynamics simulations to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
